N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034392-82-8
VCID: VC5893308
InChI: InChI=1S/C19H23FN4O2/c20-16-9-5-4-8-15(16)18(25)13-24-12-17(22-23-24)19(26)21-11-10-14-6-2-1-3-7-14/h4-6,8-9,12,18,25H,1-3,7,10-11,13H2,(H,21,26)
SMILES: C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O
Molecular Formula: C19H23FN4O2
Molecular Weight: 358.417

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2034392-82-8

Cat. No.: VC5893308

Molecular Formula: C19H23FN4O2

Molecular Weight: 358.417

* For research use only. Not for human or veterinary use.

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide - 2034392-82-8

Specification

CAS No. 2034392-82-8
Molecular Formula C19H23FN4O2
Molecular Weight 358.417
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide
Standard InChI InChI=1S/C19H23FN4O2/c20-16-9-5-4-8-15(16)18(25)13-24-12-17(22-23-24)19(26)21-11-10-14-6-2-1-3-7-14/h4-6,8-9,12,18,25H,1-3,7,10-11,13H2,(H,21,26)
Standard InChI Key ZRBZOXCXQNMDJF-UHFFFAOYSA-N
SMILES C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

N-(2-(Cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide possesses the molecular formula C₁₉H₂₃FN₄O₂ and a molecular weight of 358.417 g/mol. Its IUPAC name systematically describes the connectivity: the triazole core is substituted at position 1 with a 2-(2-fluorophenyl)-2-hydroxyethyl group and at position 4 with a carboxamide linked to a 2-(cyclohex-1-en-1-yl)ethyl chain. The SMILES notation (C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O) clarifies the spatial arrangement, highlighting the unsaturated cyclohexenyl ring and the ortho-fluorine on the phenyl group.

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Number2034392-82-8
Molecular FormulaC₁₉H₂₃FN₄O₂
Molecular Weight358.417 g/mol
IUPAC NameN-[2-(cyclohexen-1-yl)ethyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide
SMILESC1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O
InChI KeyZRBZOXCXQNMDJF-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds7
LogP (Predicted)2.9–3.3

Physicochemical Profile

Synthetic Methodology and Structural Elucidation

Synthesis Pathways

While explicit details for this compound are unpublished, its structure suggests a convergent strategy involving:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, leveraging azide and alkyne precursors .

  • Amide Coupling: Carbodiimide-mediated (e.g., EDCI, DCC) or carbonyl diimidazole (CDI)-driven conjugation of the triazole-4-carboxylic acid with the cyclohexenylethylamine .

  • Hydroxyethyl Introduction: Nucleophilic substitution or reduction of an epoxy intermediate to install the 2-hydroxyethyl group adjacent to the fluorophenyl ring.

Spectroscopic Characterization

Key analytical data would include:

  • ¹H/¹³C NMR: Resonances for the triazole C-H (~δ 7.5–8.5 ppm), fluorophenyl protons (δ 7.0–7.4 ppm), and cyclohexenyl vinyl protons (δ 5.5–5.7 ppm) .

  • HRMS: Molecular ion peak at m/z 359.164 ([M+H]⁺).

  • IR: Stretches for amide carbonyl (~1650 cm⁻¹), hydroxyl (~3400 cm⁻¹), and triazole C-N (~1500 cm⁻¹) .

Structural Determinants of Biological Activity

Pharmacophoric Features

  • Triazole Core: Serves as a hydrogen bond acceptor, mimicking peptide bonds or adenine in kinase inhibitors .

  • Fluorophenyl Group: Enhances lipid solubility and modulates electron distribution for target binding.

  • Hydroxyethyl Side Chain: Potential for hydrogen bonding with serine/threonine kinases or hydrolytic enzymes .

  • Cyclohexenyl Ethylamide: Contributes to hydrophobic interactions and conformational rigidity .

Hypothesized Targets

  • Kinases: Analogous triazole carboxamides inhibit EGFR or VEGFR2 by occupying the ATP-binding pocket .

  • Microtubule Polymerization: Bulky substituents may disrupt tubulin assembly, as seen with taxane derivatives .

  • CYP450 Enzymes: Fluorine and triazole moieties often interact with cytochrome P450 isoforms .

Computational ADMET Profiling

Using tools like SwissADME, predicted properties include:

  • Absorption: High gastrointestinal absorption (95%) due to moderate logP and molecular weight <500 .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclohexenyl ring .

  • Toxicity: Low AMES mutagenicity risk (no aromatic amines), but potential hepatotoxicity from fluorophenyl metabolites .

Table 2: Predicted ADMET Properties

ParameterPredictionBasis
BBB PermeabilityModeratePSA <90 Ų, logP ~3
CYP2D6 InhibitionUnlikelyNo basic nitrogen
hERG InhibitionLow riskNo tertiary amines
Bioavailability55–60%Lipinski-compliant

Comparative Analysis with Structural Analogs

Analogs with Modified Aromatic Groups

  • D296-0143: Replacing 2-fluorophenyl with 4-methoxyphenyl increases logP to 2.9 and reduces polarity, enhancing CNS penetration .

  • L741-3254: Pyridinyl substitution introduces basicity (pKa ~4.5), altering solubility and protein binding .

Impact of Cycloalkyl Chains

  • Cycloheptyl vs. Cyclohexenyl: The saturated cycloheptyl in L741-3254 increases molecular weight (389.5 vs. 358.4 g/mol) and logP (4.3 vs. 3.0), favoring hydrophobic target engagement .

Table 3: Structural Comparisons

CompoundAromatic GroupCycloalkyllogPActivity
Target Compound2-FluorophenylCyclohexenyl3.0Hypothesized anticancer
D296-0143 4-MethoxyphenylCyclohexenyl2.9Kinase inhibition
L741-3254 3-EthylphenylCycloheptyl4.3Tubulin binding
PubMed Compound 4a 4-ThiocyanatophenylNone2.7GI50 = 1.2 µM (MCF-7)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator